sodium;propan-2-yloxymethanedithioate
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Overview
Description
2,2,4-trimethyl-1,2-dihydroquinoline polymer . This compound is primarily used as a rubber antioxidant, which helps in preventing the degradation of rubber materials by oxidative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline polymer involves the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The polymerization process is carried out at elevated temperatures to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomer, 2,2,4-trimethyl-1,2-dihydroquinoline, is subjected to controlled conditions of temperature and pressure. The use of sulfuric acid or other strong acids as catalysts is common to ensure efficient polymerization .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinoline polymer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives and substituted quinolines, which have applications in different chemical processes .
Scientific Research Applications
2,2,4-trimethyl-1,2-dihydroquinoline polymer has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the production of synthetic rubbers and plastics.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the rubber industry to enhance the durability and lifespan of rubber products by preventing oxidative degradation
Mechanism of Action
The primary mechanism by which 2,2,4-trimethyl-1,2-dihydroquinoline polymer exerts its effects is through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound’s antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-naphthylamine: Another antioxidant used in rubber production.
N-isopropyl-N’-phenyl-p-phenylenediamine: Commonly used as an antioxidant in rubber and plastic industries
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinoline polymer is unique due to its high efficiency as an antioxidant and its ability to polymerize, which enhances its stability and effectiveness in preventing oxidative degradation. Its polymeric nature provides a longer-lasting protective effect compared to monomeric antioxidants .
Properties
IUPAC Name |
sodium;propan-2-yloxymethanedithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFQKXEKAODTJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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